molecular formula C9H13ClN2O2 B1523033 5-Amino-2-methoxy-N-methylbenzamide hydrochloride CAS No. 194025-87-1

5-Amino-2-methoxy-N-methylbenzamide hydrochloride

Cat. No.: B1523033
CAS No.: 194025-87-1
M. Wt: 216.66 g/mol
InChI Key: BMNFGGLQZXUXJS-UHFFFAOYSA-N
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Description

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 g/mol. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methoxybenzoic acid as the starting material.

  • Amidation: The carboxylic acid group is converted to an amide group using ammonia or an amine derivative.

  • Methylation: The amide nitrogen is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

  • Amination: The benzamide derivative undergoes amination to introduce the amino group at the 5-position.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methoxy-N-methylbenzamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The nitro group can be reduced to form aniline derivatives.

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.

  • Substitution: Nucleophiles like hydroxide (OH-) and halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Aniline derivatives

  • Substitution: Hydroxylated or halogenated products

Scientific Research Applications

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibition and protein interactions.

  • Medicine: Investigated for its potential therapeutic effects in drug discovery and development.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is compared with similar compounds such as 2-Amino-5-methoxybenzamide and 2-Amino-5-chloro-N-methoxy-N-methylbenzamide. While these compounds share structural similarities, this compound is unique in its specific functional groups and reactivity.

Comparison with Similar Compounds

  • 2-Amino-5-methoxybenzamide

  • 2-Amino-5-chloro-N-methoxy-N-methylbenzamide

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Properties

IUPAC Name

5-amino-2-methoxy-N-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-11-9(12)7-5-6(10)3-4-8(7)13-2;/h3-5H,10H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFGGLQZXUXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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